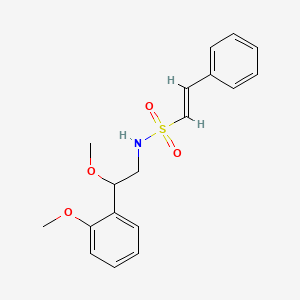![molecular formula C22H21NO6 B2906956 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl dimethylcarbamate CAS No. 671761-82-3](/img/structure/B2906956.png)
3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl dimethylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of chromen-7-yl dimethylcarbamate, which is a class of compounds known as coumarins. Coumarins are often used in the pharmaceutical industry due to their wide range of biological activities .
Molecular Structure Analysis
The compound contains a chromene ring (a benzopyran derivative), which is a common structure in many natural products and drugs. It also contains a dimethylcarbamate group, which can influence the compound’s reactivity and biological activity .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Factors that could influence these properties include the presence and position of functional groups, the overall size and shape of the molecule, and its degree of conjugation .Wissenschaftliche Forschungsanwendungen
Crystallographic Studies
The compound F3228-0100 has been utilized in crystallographic studies to understand its molecular structure and conformation. Single crystal X-ray diffraction techniques have elucidated the disordered structure of two independent molecules of a similar isoflavone compound . Such studies are crucial for the development of pharmaceuticals as they provide insights into the molecular interactions and stability of potential drug candidates.
Inhibition and Docking Studies on IKKβ
Research has shown that derivatives of F3228-0100 can inhibit IKKβ, an enzyme involved in the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway . This pathway plays a significant role in inflammation and cancer. Docking studies help in predicting the orientation of the compound when it binds to the enzyme, which is vital for drug design.
Anticancer Properties
Isoflavones similar to F3228-0100 have demonstrated anticancer properties. For instance, studies have reported the synthesis of related compounds and their effectiveness against human colon cancer cells, showing promise as lead products for Aurora kinase inhibitors . These findings could pave the way for new cancer therapies.
Hirshfeld Surface Analysis
The compound’s crystal structure has been analyzed using Hirshfeld surface analysis to determine the intermolecular interactions . This technique is important for understanding the behavior of the compound in different environments and can influence the design of new compounds with desired properties.
Density Functional Theory (DFT) Computations
DFT computations have been performed on similar isoflavone compounds to calculate geometric parameters and compare them with experimental results . This computational approach is essential for predicting the physical properties and reactivity of new compounds before they are synthesized.
Pharmaceutical Crystals Development
The compound’s ability to form stable crystals is of interest in the development of pharmaceuticals. The crystalline form of a drug can affect its solubility, stability, and bioavailability . Research into the crystallization of F3228-0100 could lead to improved drug formulations.
Secondary Metabolite Interactions in Plants
Flavonoids, which share a similar structure to F3228-0100, are known to interact as secondary metabolites in plants . Studying these interactions can lead to the discovery of new plant-based compounds with potential therapeutic effects.
Biochemical Assays
Compounds like F3228-0100 can be used in biochemical assays to study their biological activity. For example, they can be tested for their ability to inhibit certain enzymes or pathways in vitro, which is a crucial step in drug discovery .
Wirkmechanismus
Mode of Action
Compounds with similar structures have been shown to interfere with various cellular processes
Biochemical Pathways
Without specific target identification, it’s challenging to summarize the affected biochemical pathways of F3228-0100. Related compounds have been shown to affect various biochemical pathways, including the inhibition of key proteins in bacterial cell division and the up-conversion of triplets to singlets via a triplet–triplet annihilation (TTA) process .
Pharmacokinetics
Pharmacokinetics refers to the movement of a drug into, through, and out of the body—the time course of its absorption, bioavailability, distribution, metabolism, and excretion . Understanding these properties is crucial for predicting the compound’s bioavailability and therapeutic potential.
Result of Action
Related compounds have shown various effects, such as the suppression of hydrogen peroxide-induced apoptosis and the restoration of down-regulated expression of β-catenin, a key mediator of the wnt/β-catenin pathway .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-4-oxochromen-7-yl] N,N-dimethylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO6/c1-4-13-9-15-19(11-18(13)29-22(25)23(2)3)28-12-16(21(15)24)14-5-6-17-20(10-14)27-8-7-26-17/h5-6,9-12H,4,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIUODEBYZZSNDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OC(=O)N(C)C)OC=C(C2=O)C3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

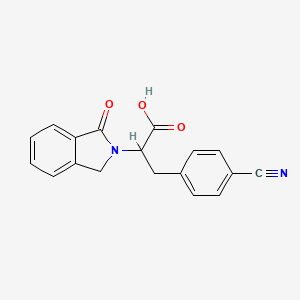
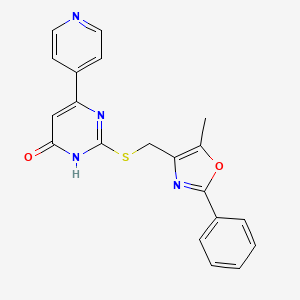


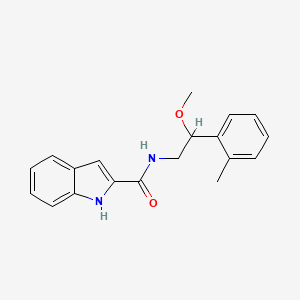
![2-{[2-(4-Chlorophenyl)ethyl]amino}-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2906883.png)
![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-phenylpropanamide](/img/structure/B2906884.png)

![3-(2,5-dimethoxyphenyl)-1-methyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-1H-pyrazole-5-carboxamide](/img/structure/B2906886.png)
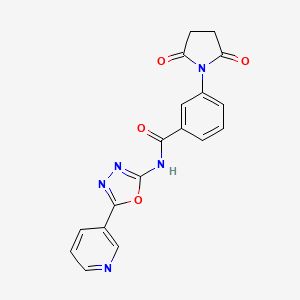
![6-(2-Methoxyphenyl)-2-[1-(2-propan-2-ylpyrimidin-4-yl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2906889.png)
![Lithium 8-(trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyridine-3-carboxylate](/img/structure/B2906892.png)
![3-[4-(4-Fluorophenyl)piperazine-1-carbonyl]-8-methoxy-6-nitrochromen-2-one](/img/structure/B2906894.png)
